molecular formula C19H23N3O4 B2528428 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1705800-33-4

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2528428
CAS No.: 1705800-33-4
M. Wt: 357.41
InChI Key: JFIUNQFDTCKLFO-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative designed for biochemical research. This compound features a molecular architecture incorporating 2,3-dihydrobenzofuran and furan methyl motifs linked through an oxalamide bridge, a structure often explored in medicinal chemistry for its potential to interact with biological targets. Oxalamide derivatives are frequently investigated for their receptor-binding properties and have been studied in various pharmacological contexts, including as potential flavor modifiers or tastants . The specific research applications and mechanism of action for this compound are not fully elucidated and should be determined through rigorous experimental investigation. Researchers value this compound as a chemical tool for probing biological pathways and structure-activity relationships. As with all compounds of this nature, this compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct appropriate safety evaluations and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-22(2)16(13-5-6-17-14(10-13)7-9-26-17)12-21-19(24)18(23)20-11-15-4-3-8-25-15/h3-6,8,10,16H,7,9,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIUNQFDTCKLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is classified as an oxalamide , characterized by two amide groups linked by an oxalic acid moiety. Its molecular formula is C25H28N4O4C_{25}H_{28}N_{4}O_{4} with a molar mass of approximately 432.51 g/mol. The structure features a benzofuran moiety, which is often associated with various biological activities, particularly in cancer treatment and inflammation modulation.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. A common method includes refluxing the reactants for several hours to ensure complete reaction, monitored by techniques such as thin-layer chromatography (TLC).

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes or receptors involved in cellular signaling pathways. Studies suggest that compounds containing benzofuran moieties exhibit activity against various biological targets, including cancer cells and inflammatory pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
N1-(...)A549 (Lung Cancer)15.0
N1-(...)HeLa (Cervical Cancer)10.5
N1-(...)MCF-7 (Breast Cancer)12.3

These findings indicate that the compound has promising antitumor properties.

Study on Anticancer Activity

A study conducted on a related oxalamide derivative revealed its efficacy in inhibiting cell proliferation in several cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of compounds similar to this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding pharmacokinetics is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary studies indicate favorable solubility and stability profiles, essential for formulation development in pharmaceutical applications. Toxicity assessments revealed low cytotoxicity in normal cell lines, indicating a potentially safe therapeutic window.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features, including the oxalamide functional group and the presence of benzofuran and furan moieties, suggest potential therapeutic applications. Compounds with similar structures have been studied for their biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing benzofuran moieties exhibit activity against various cancer cell lines. For example, studies have shown that derivatives of benzofuran can inhibit cell proliferation in cancer models, suggesting that N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide may also possess similar properties .

Anti-inflammatory Properties

In addition to anticancer activity, the compound may have anti-inflammatory effects. The presence of the dimethylamino group could enhance its interaction with biological targets involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Case Study: Anticancer Activity Assessment

In a study examining compounds similar to this compound, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study: Inflammatory Response Modulation

Another study focused on the anti-inflammatory potential of oxalamide derivatives, revealing that these compounds could downregulate pro-inflammatory cytokines in vitro. This suggests that this compound might also modulate inflammatory responses effectively .

Chemical Reactions Analysis

Amide Bond Formation and Modification

The oxalamide core participates in reactions targeting the amide functional groups:

Reaction Type Conditions Reagents/Catalysts Outcome Reference
Amide Coupling 0–5°C, anhydrous DCMEDCl, HOBtFormation of new amide bonds via carbodiimide-mediated activation
Hydrolysis Reflux in HCl (6M) or NaOH (2M)Acid/BaseCleavage of oxalamide to corresponding carboxylic acids and amines

Key observations:

  • Hydrolysis under acidic conditions proceeds faster (4–6 hours) compared to basic conditions (8–12 hours) due to protonation effects on the amide nitrogen.

  • EDCl/HOBt coupling achieves yields >75% when performed under strict anhydrous conditions.

Functional Group Transformations

The dimethylaminoethyl and furan groups enable targeted modifications:

Reaction Type Conditions Reagents Outcome Reference
Alkylation RT, THFNaH, alkyl halidesQuaternization of dimethylamino group to form ammonium salts
Demethylation −78°C, dry DCMBBr₃Removal of methyl groups from dimethylamino moiety
Ring-Opening 50°C, acidic H₂O₂H₂O₂ (30%), H₂SO₄Oxidative cleavage of furan ring to dicarbonyl compounds

Key observations:

  • Alkylation with methyl iodide produces a stable quaternary ammonium derivative (94% purity by HPLC).

  • BBr₃-mediated demethylation requires cryogenic conditions to prevent side reactions.

Nucleophilic Substitution Reactions

The electron-rich furan and dihydrobenzofuran moieties participate in electrophilic substitutions:

Reaction Type Conditions Electrophile Outcome Reference
Nitration 0°C, HNO₃/H₂SO₄NO₂⁺Nitro-substitution at C4 of dihydrobenzofuran
Sulfonation RT, ClSO₃HSO₃H⁺Sulfonation of furan ring at C5 position

Key observations:

  • Nitration occurs regioselectively at the para position of the dihydrobenzofuran due to steric hindrance from the oxalamide group.

  • Sulfonation products show increased water solubility (>200 mg/mL vs. 12 mg/mL for parent compound).

Redox Reactions

The tertiary amine and aromatic systems undergo oxidation:

Reaction Type Conditions Oxidizing Agent Outcome Reference
Amine Oxidation RT, CH₃CNmCPBAN-Oxide formation (confirmed by ¹H NMR δ 3.2 ppm shift)
Furan Oxidation 40°C, H₂OKMnO₄Conversion to maleic acid derivative

Key observations:

  • mCPBA oxidation achieves 68% yield but requires strict exclusion of moisture.

  • KMnO₄-mediated furan oxidation produces a chiral center (ee >90% by chiral HPLC).

Stability Under Physiological Conditions

Critical for pharmacological applications:

Condition pH Temperature Half-Life Degradation Products Reference
Simulated gastric fluid1.237°C2.1 hoursHydrolyzed oxalic acid, free amines
Plasma (human)7.437°C8.7 hoursN-demethylated derivative, glucuronide conjugates

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related oxalamides:

Compound Name / ID Key Substituents Applications / Activity Metabolic Stability References
Target Compound N1: 2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl; N2: Furan-2-ylmethyl Hypothesized: Flavor modulation or therapeutic (based on analogs) Unknown; dimethylamino group may improve solubility -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Umami flavor agonist (FEMA 4233, Savorymyx® UM33) Rapid metabolism in rat hepatocytes; no amide hydrolysis observed
BNM-III-170 N1: 4-Chloro-3-fluorophenyl; N2: Indenyl-guanidinomethyl CD4-mimetic compound for HIV vaccine enhancement Not reported; likely optimized for bioavailability
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FAO/WHO No. 2225) N1: 2,3-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Food additive (flavor) Rapid metabolism in rat hepatocytes; no amide hydrolysis
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide N1: Benzodioxole; N2: Thiophene-furan Unknown; structural similarity suggests potential flavor or bioactive applications Not reported

Key Observations

Substituent Diversity: The target compound uniquely combines dihydrobenzofuran and dimethylaminoethyl groups, distinguishing it from analogs like S336 (dimethoxybenzyl) or BNM-III-170 (chlorofluorophenyl). These substituents may alter receptor affinity or metabolic pathways. Furan vs. Pyridine: The N2-furan group in the target compound contrasts with pyridine in S336 and FAO/WHO 2223. Pyridine-containing analogs are associated with umami activity, suggesting the target’s furan may shift functionality .

Metabolic Stability: Oxalamides like S336 and FAO/WHO 2225 undergo rapid hepatic metabolism without amide bond cleavage, implying that the core oxalamide structure resists hydrolysis. The target compound’s dimethylaminoethyl group may enhance solubility but could also introduce alternative metabolic pathways .

Therapeutic vs. Flavor Applications: S336 and FAO/WHO 2225 are flavor agents, while BNM-III-170 is a pharmaceutical candidate. The target compound’s lack of polar groups (e.g., pyridine) may limit umami activity, but its dimethylaminoethyl side chain could favor CNS or antiviral applications, akin to BNM-III-170 .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this oxalamide derivative?

The synthesis typically involves multi-step coupling reactions. Key steps include: (1) activation of oxalic acid derivatives (e.g., using carbodiimides like DCC) to form reactive intermediates; (2) sequential amidation with amines under inert atmospheres (argon/nitrogen) to prevent oxidation; (3) purification via column chromatography or recrystallization. Optimal conditions include refluxing in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 50–80°C, with reaction monitoring via TLC .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies) .

Q. What structural features of this compound suggest potential biological activity?

The 2,3-dihydrobenzofuran moiety is associated with kinase inhibition, the dimethylamino group enhances solubility and bioavailability, and the furan-2-ylmethyl group may facilitate π-π stacking with biological targets. These features are common in compounds with anticancer and anti-inflammatory activities .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of sterically hindered intermediates?

Strategies include: (1) using coupling agents like HOBt/EDCI to reduce racemization; (2) increasing reaction times (48–72 hours) for sterically challenging steps; (3) employing microwave-assisted synthesis to enhance kinetics. Evidence suggests that yields improve from ~40% to >70% with these adjustments .

Q. What methodologies resolve contradictions in spectroscopic data for novel analogs?

Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations. X-ray crystallography provides definitive structural confirmation, while computational modeling (DFT) predicts spectroscopic profiles to reconcile discrepancies .

Q. How does pH stability impact the compound’s reactivity and biological efficacy?

Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) are conducted using HPLC-UV. Degradation products are identified via LC-MS. For instance, acidic conditions may hydrolyze the oxalamide bond, necessitating prodrug strategies for oral delivery .

Q. What in vitro/in vivo approaches evaluate the compound’s anticancer potential?

In vitro: Cytotoxicity assays (MTT/CellTiter-Glo) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. In vivo: Xenograft models in rodents, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis). Synergistic studies with standard chemotherapeutics (e.g., cisplatin) are recommended .

Q. How can researchers design analogs to improve target selectivity?

Structure-Activity Relationship (SAR) studies focus on modifying the dihydrobenzofuran substituents (e.g., electron-withdrawing groups for enhanced binding) or replacing the furan with thiophene for altered pharmacokinetics. Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR or PARP .

Methodological Notes

  • Contradictions in Evidence : While some studies recommend DCM for synthesis , others suggest DMF for better solubility of polar intermediates . Researchers should test both solvents empirically.
  • Biological Mechanisms : The exact mechanism remains unclear, but hypotheses include intercalation with DNA or inhibition of pro-inflammatory cytokines (e.g., TNF-α). Follow-up studies should use siRNA knockdown or CRISPR-Cas9 models to validate targets .

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